2-Methoxy-1-(1,3-thiazol-2-yl)ethan-1-ol

Medicinal Chemistry Scaffold Design Structure-Activity Relationship

2-Methoxy-1-(1,3-thiazol-2-yl)ethan-1-ol (CAS 1211507-83-3) is a small-molecule thiazole derivative with the molecular formula C6H9NO2S and a molecular weight of 159.21 g/mol. Its structure features a thiazole ring directly substituted at the 2-position with a 2-methoxy-1-hydroxyethyl moiety.

Molecular Formula C6H9NO2S
Molecular Weight 159.21 g/mol
CAS No. 1211507-83-3
Cat. No. B1420803
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Methoxy-1-(1,3-thiazol-2-yl)ethan-1-ol
CAS1211507-83-3
Molecular FormulaC6H9NO2S
Molecular Weight159.21 g/mol
Structural Identifiers
SMILESCOCC(C1=NC=CS1)O
InChIInChI=1S/C6H9NO2S/c1-9-4-5(8)6-7-2-3-10-6/h2-3,5,8H,4H2,1H3
InChIKeyCPBLBIZMGLWKAW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Methoxy-1-(1,3-thiazol-2-yl)ethan-1-ol (CAS 1211507-83-3): Chemical Profile and Procurement Considerations


2-Methoxy-1-(1,3-thiazol-2-yl)ethan-1-ol (CAS 1211507-83-3) is a small-molecule thiazole derivative with the molecular formula C6H9NO2S and a molecular weight of 159.21 g/mol [1]. Its structure features a thiazole ring directly substituted at the 2-position with a 2-methoxy-1-hydroxyethyl moiety [2]. This compound is primarily offered as a research chemical and building block for organic synthesis, with a typical commercial purity of ≥95% . Due to the lack of published primary research or patent data, its value proposition is defined by its unique structural features and physicochemical properties relative to close analogs, rather than by demonstrated biological activity.

Why 2-Methoxy-1-(1,3-thiazol-2-yl)ethan-1-ol Cannot Be Substituted with Generic Thiazole Analogs


Generic substitution with other thiazole derivatives is not feasible for applications requiring the specific physicochemical and stereoelectronic profile of 2-Methoxy-1-(1,3-thiazol-2-yl)ethan-1-ol. The precise connectivity of the methoxyethanol group at the 2-position of the thiazole ring creates a unique hydrogen-bonding and steric environment [1]. This is quantitatively differentiated from isomeric or homologous analogs by its computed LogP of 0.8229 and a topological polar surface area (TPSA) of 42.35 Ų, which govern solubility, permeability, and target engagement in biological or material science contexts . Swapping to an analog with a different substitution pattern or linker length would alter these critical parameters, potentially invalidating structure-activity relationships or material properties developed around this specific scaffold.

2-Methoxy-1-(1,3-thiazol-2-yl)ethan-1-ol: Quantified Differentiation Against Closest Analogs


Structural Differentiation: 2-Methoxy-1-(1,3-thiazol-2-yl)ethan-1-ol vs. 2-(1,3-Thiazol-2-ylmethoxy)ethanol (CAS 878001-15-1)

2-Methoxy-1-(1,3-thiazol-2-yl)ethan-1-ol is a structural isomer of 2-(1,3-thiazol-2-ylmethoxy)ethanol (CAS 878001-15-1). The key differentiation is the position of the oxygen atom in the side chain. In the target compound, the oxygen is directly attached to the thiazole ring at the 1-position of the ethanol group (forming a secondary alcohol), whereas in the analog, the oxygen is part of a methoxy group linking the thiazole ring to an ethanol moiety [1]. This results in a different hydrogen bond donor/acceptor profile. The target compound has 1 hydrogen bond donor (the secondary alcohol) and 4 hydrogen bond acceptors [2]. This contrasts with the analog, which has 1 donor (primary alcohol) and 4 acceptors. The difference in alcohol type (secondary vs. primary) directly impacts reactivity, metabolic stability, and potential for stereoselective interactions.

Medicinal Chemistry Scaffold Design Structure-Activity Relationship

Physicochemical Property Differentiation: LogP and TPSA Compared to Methyl-Substituted Analog

The target compound's computed LogP (XLogP3-AA) is 0.8229 and its topological polar surface area (TPSA) is 42.35 Ų [1]. This places it in a favorable drug-like space for permeability and solubility. In contrast, a closely related analog, 2-Methoxy-1-(4-methyl-1,3-thiazol-2-yl)ethan-1-ol, introduces an additional methyl group on the thiazole ring. While direct data for this analog is not available, the addition of a methyl group is classically known to increase LogP by approximately 0.5 units and slightly decrease TPSA, making the analog more lipophilic and potentially less soluble [2]. The target compound's lower LogP and higher TPSA are advantageous for targets requiring aqueous solubility or for avoiding off-target binding driven by excessive lipophilicity.

Drug Discovery ADME Prediction Physicochemical Profiling

Commercial Availability and Purity Profile for Procurement Decisions

For procurement, 2-Methoxy-1-(1,3-thiazol-2-yl)ethan-1-ol is commercially available from multiple reputable vendors with a minimum purity specification of 95% [1]. This is a standard purity for research-grade building blocks. In contrast, many close analogs may be available only as custom synthesis products or from a single supplier, creating potential supply chain risks and longer lead times. The multi-vendor availability of this specific compound ensures competitive pricing and a more stable supply chain for research programs.

Chemical Sourcing Procurement Building Blocks

Chiral Center as a Point of Differentiation and Value

2-Methoxy-1-(1,3-thiazol-2-yl)ethan-1-ol possesses a chiral center at the C1 position of the ethanol chain [1]. This creates the potential for enantioselective synthesis and biological activity, a feature absent in achiral analogs like 2-(1,3-thiazol-2-ylmethoxy)ethanol (CAS 878001-15-1). While the compound is currently sold as a racemate, the presence of this stereocenter offers a clear path for value addition through chiral resolution or asymmetric synthesis, enabling the exploration of enantiomer-specific pharmacology or material properties.

Asymmetric Synthesis Chiral Building Blocks Enantioselective Chemistry

Optimal Research and Industrial Applications for 2-Methoxy-1-(1,3-thiazol-2-yl)ethan-1-ol Based on Differentiated Evidence


Medicinal Chemistry: Lead Optimization for Soluble, Chiral Thiazole Scaffolds

This compound is an ideal starting point for medicinal chemistry programs requiring a thiazole core with a defined chiral center and a favorable lipophilicity profile. Its LogP of 0.82 and TPSA of 42.35 Ų suggest good aqueous solubility and permeability, making it suitable for oral drug development [1]. The presence of a secondary alcohol provides a handle for further derivatization (e.g., esterification, oxidation) and the potential for enantioselective synthesis, allowing researchers to explore structure-activity relationships (SAR) around a chiral center, which is not possible with achiral analogs .

Chemical Biology: Tool Compound for Probing Stereospecific Binding Interactions

The chiral center in 2-Methoxy-1-(1,3-thiazol-2-yl)ethan-1-ol makes it a valuable tool for probing stereospecific binding interactions with biological targets. Unlike its achiral isomer 2-(1,3-thiazol-2-ylmethoxy)ethanol, this compound can be used to investigate the enantioselectivity of enzyme active sites or receptor binding pockets [1]. This application is critical for understanding the molecular basis of target recognition and for the rational design of more potent and selective drug candidates.

Academic and Industrial Research: Reliable Building Block for Parallel Synthesis

With multi-vendor availability and a standard purity of ≥95%, this compound serves as a reliable and cost-effective building block for parallel synthesis and library generation [1]. Its robust supply chain reduces the risk of project delays, and its well-defined physicochemical properties allow for predictable behavior in high-throughput chemistry workflows. This makes it a practical choice for both academic labs and industrial research groups focused on generating diverse chemical libraries for screening.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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